molecular formula C8H8ClNO2 B3422547 2-(2-chlorophenyl)-N-hydroxyacetamide CAS No. 2593-89-7

2-(2-chlorophenyl)-N-hydroxyacetamide

Cat. No. B3422547
CAS RN: 2593-89-7
M. Wt: 185.61 g/mol
InChI Key: TYKWNWMLKNCDRI-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N-hydroxyacetamide, also known as 2-chloro-N-hydroxyacetanilide (CHHA), is an organic compound with a wide range of applications in the scientific and medical fields. It is a white, crystalline solid with a molecular weight of 215.58 g/mol and melting point of 98-100°C. CHHA has been studied for its potential applications in drug synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Environmental Degradation and Remediation

Chlorophenols, including compounds structurally related to 2-(2-chlorophenyl)-N-hydroxyacetamide, are widely recognized for their environmental persistence and toxicity. Research has focused on the degradation of chlorophenols by zero-valent iron (ZVI) and iron-based bimetallic systems, highlighting the effectiveness of these materials in dechlorinating chlorophenols through processes such as sorption, co-precipitation, and dechlorination. The efficiency of these systems is influenced by the type of metal combinations used and the presence of iron oxides, which can facilitate the dechlorination process (Gunawardana, Singhal, & Swedlund, 2011).

Molecular Biodegradation

The biodegradation of chlorophenols, including those structurally related to 2-(2-chlorophenyl)-N-hydroxyacetamide, has been examined, with a focus on microbial degradation. Specific microorganisms capable of degrading chlorophenols can significantly mitigate environmental contamination. Studies suggest that the microbial remediation of chlorophenols is a promising approach to address pollution, emphasizing the role of bacteria in breaking down these compounds into less harmful substances (Magnoli et al., 2020).

Toxicity and Environmental Impact

Research has also explored the toxicity and environmental impact of chlorophenols, highlighting their ubiquity in water bodies and potential harmful effects on aquatic life. The presence of chlorophenols in the environment can lead to various toxic effects, including oxidative stress and disruption of endocrine functions in aquatic organisms. These studies underline the importance of understanding and mitigating the environmental risks posed by chlorophenols and structurally related compounds (Ge et al., 2017).

properties

IUPAC Name

2-(2-chlorophenyl)-N-hydroxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-7-4-2-1-3-6(7)5-8(11)10-12/h1-4,12H,5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKWNWMLKNCDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501297774
Record name 2-Chloro-N-hydroxybenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-hydroxyacetamide

CAS RN

2593-89-7
Record name 2-Chloro-N-hydroxybenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2593-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-hydroxybenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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